molecular formula C9H12FN3O4 B12998275 2-Amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one

2-Amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one

Cat. No.: B12998275
M. Wt: 245.21 g/mol
InChI Key: BCZCJFDTXSJBPW-PXBUCIJWSA-N
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Description

2-Amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one is a fluorinated nucleoside analog characterized by a pyrimidin-4(1H)-one base linked to a modified tetrahydrofuran (THF) sugar moiety. The THF ring features a 3-fluoro substituent, a 4-hydroxy group, and a hydroxymethyl side chain at position 3. The compound’s stereochemistry (2R,3S,4R,5R) is critical for its biological interactions, as minor stereochemical changes can drastically alter efficacy and toxicity profiles.

Properties

Molecular Formula

C9H12FN3O4

Molecular Weight

245.21 g/mol

IUPAC Name

2-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one

InChI

InChI=1S/C9H12FN3O4/c10-6-7(16)4(3-14)17-8(6)13-2-1-5(15)12-9(13)11/h1-2,4,6-8,14,16H,3H2,(H2,11,12,15)/t4-,6+,7-,8-/m1/s1

InChI Key

BCZCJFDTXSJBPW-PXBUCIJWSA-N

Isomeric SMILES

C1=CN(C(=NC1=O)N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F

Canonical SMILES

C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated tetrahydrofuran ring, followed by the introduction of the pyrimidinone core. Key steps include:

    Fluorination: Introduction of the fluorine atom into the tetrahydrofuran ring using fluorinating agents.

    Hydroxylation: Addition of hydroxyl groups to the ring structure.

    Coupling Reaction: Formation of the pyrimidinone core through coupling reactions with appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-tumor activity.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its application, such as inhibiting tumor growth in cancer research.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight Key Features
Target Compound 3-Fluoro, 4-hydroxy, 5-hydroxymethyl-THF C9H11FN4O4 258.21 (estimated) Fluorine enhances metabolic stability; stereospecific THF moiety .
4-Amino-1-((2R,3S,4R,5R)-5-azido-3-fluoro-THF analog () 5-Azido, 3-fluoro C9H11FN6O4 286.22 Azido group increases reactivity; higher hazard (H228: flammable solid) .
4-Amino-1-((2R,3S,4R,5R)-3-chloro-3-fluoro-THF analog () 3-Chloro, 3-fluoro C9H11ClFN3O4 279.65 Dual halogenation may improve enzyme inhibition but raises toxicity (H315/H319: skin/eye irritation) .
4-Amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one () Oxathiolane ring, 5-fluoro C9H12FN3O3 229.21 Oxathiolane replaces THF; lower molecular weight but reduced metabolic resistance .
Cytidine () Unmodified THF, no fluorine C9H13N3O5 243.22 Natural nucleoside; lacks fluorine, leading to faster enzymatic degradation .

Biological Activity

The compound 2-Amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one , also known by its CAS number 56632-83-8, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that combines a pyrimidine ring with a tetrahydrofuran moiety. Its molecular formula is C9H12FN3O4C_9H_{12}FN_3O_4 with a molecular weight of 245.21 g/mol. The presence of the fluorine atom and hydroxymethyl groups contributes to its biological activity.

Chemical Structure:

SMILES O=C1N=C(N)C=CN1[C@@H]2O[C@H](CO)[C@@H](O)[C@@H]2F\text{SMILES }O=C1N=C(N)C=CN1[C@@H]2O[C@H](CO)[C@@H](O)[C@@H]2F

Antiviral Properties

Research indicates that compounds similar to 2-Amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one exhibit antiviral activity against various viruses. For instance, studies have shown that modifications in the pyrimidine ring can enhance efficacy against viral replication by inhibiting viral polymerases.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on specific enzymes critical in disease pathways. For example, it has shown potential as an inhibitor of nucleoside triphosphate hydrolases involved in nucleotide metabolism, which could be beneficial in treating conditions like cancer and viral infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the tetrahydrofuran and pyrimidine components can significantly influence potency and selectivity:

Modification Effect on Activity
Addition of hydroxymethyl groupsIncreased solubility and bioavailability
Fluorination at specific positionsEnhanced binding affinity to target enzymes
Alteration of the amino groupVariation in pharmacological profile

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Inhibition of Viral Replication : A study demonstrated that derivatives of this compound inhibited the replication of influenza viruses in vitro. The mechanism was attributed to interference with viral RNA synthesis pathways.
  • Cancer Cell Line Studies : In vitro assays using various cancer cell lines indicated that the compound exhibited cytotoxic effects, leading to apoptosis through the activation of caspase pathways.
  • Mechanistic Studies : Research involving molecular docking simulations suggested that this compound binds effectively to target enzymes, providing insights into its mechanism of action against specific diseases.

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